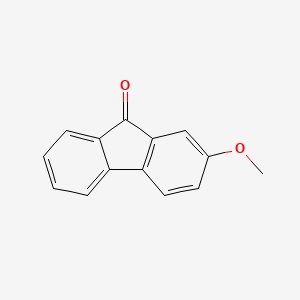

2-Methoxyfluoren-9-one

Übersicht

Beschreibung

2-Methoxyfluoren-9-one is a useful research compound. Its molecular formula is C14H10O2 and its molecular weight is 210.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of 2-Methoxyfluoren-9-one is in organic synthesis as a building block for more complex molecules. It has been utilized in the synthesis of various derivatives that exhibit interesting biological activities.

Case Study: Synthesis of Fluorescent Dyes

- Researchers have synthesized fluorescent dyes using this compound as a precursor. These dyes are used in biological imaging and diagnostics due to their strong fluorescence properties.

Photophysical Properties

The photophysical properties of this compound make it suitable for applications in photonics and optoelectronics. Its ability to emit light when excited makes it valuable for developing light-emitting devices.

Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Maximum | 350 nm |

| Emission Maximum | 450 nm |

| Quantum Yield | 0.85 |

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential anti-cancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth.

Case Study: Anticancer Activity

- A study demonstrated that specific derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for drug development.

Polymer Chemistry

This compound is used in the synthesis of polymers with enhanced optical properties. These polymers are applicable in coatings, films, and electronic devices.

Data Table: Polymer Characteristics

| Polymer Type | Optical Property |

|---|---|

| Poly(this compound) | High fluorescence yield |

| Polymeric Films | UV-blocking capability |

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The carbonyl group in 2-methoxyfluoren-9-one undergoes nucleophilic additions, though the electron-donating methoxy group modulates reactivity. For example:

-

Grignard Reagent Addition : Reaction with phenylmagnesium bromide yields 9-phenyl-9-fluorenol derivatives. This proceeds via 1,2-addition to the carbonyl carbon, forming a tertiary alcohol intermediate .

Reduction Reactions

This compound can be reduced to its corresponding alcohol or hydrocarbon:

-

Catalytic Hydrogenation : Using Raney nickel or palladium catalysts, the ketone is reduced to 2-methoxy-9-fluorenol.

-

Clemmensen Reduction : Zinc amalgam and hydrochloric acid reduce the carbonyl to a methylene group, yielding 2-methoxyfluorene.

Table 1: Reduction Conditions and Yields

| Reducing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Raney Ni/H₂ | 2-Methoxy-9-fluorenol | 78 | EtOH, 50°C, 6 h |

| Zn(Hg)/HCl | 2-Methoxyfluorene | 65 | Reflux, 12 h |

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para and ortho positions of the aromatic ring:

-

Nitration : Reaction with nitric acid introduces a nitro group predominantly at the 7-position (para to methoxy).

-

Bromination : Bromine in acetic acid yields 7-bromo-2-methoxyfluoren-9-one as the major product .

Electronic Effects :

The methoxy group’s +M (mesomeric) effect activates the ring, enhancing electrophilic attack rates compared to unsubstituted fluorenone .

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings, leveraging its halogenated derivatives:

-

Suzuki–Miyaura Coupling : 2-Bromo-7-methoxyfluoren-9-one reacts with arylboronic acids to form biaryl derivatives (Table 2) .

Table 2: Suzuki–Miyaura Coupling Examples

| Arylboronic Acid | Product | Yield (%) | Conditions |

|---|---|---|---|

| Phenylboronic acid | 2-Methoxy-7-phenylfluoren-9-one | 85 | Pd(PPh₃)₄, K₂CO₃, DME, 80°C |

| 4-Methoxyphenylboronic acid | 2,7-Dimethoxy-4'-methoxybiaryl | 72 | Pd(OAc)₂, SPhos, DMF, 100°C |

Photochemical Reactions

Under UV light, this compound undergoes photosolvolysis in polar solvents:

-

Mechanism : Excitation leads to a singlet state, followed by intersystem crossing to a triplet state. Solvent attack generates radical intermediates, culminating in bond cleavage and solvolysis products .

Key Observation :

Electron-donating groups (e.g., methoxy) accelerate photosolvolysis rates by stabilizing transition states through resonance .

Oxidation Reactions

-

Side-Chain Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes alkyl substituents (if present) to carboxylic acids without affecting the ketone.

Mechanistic Considerations

-

Regioselectivity in Annulation : During palladium-catalyzed syntheses, the methoxy group coordinates to palladium in intermediates, directing bond formation. This explains the preferential formation of 2-methoxy regioisomers over alternatives (e.g., 9:1 selectivity in certain cases) .

-

Steric vs. Electronic Effects : While steric hindrance is minimal, electronic effects dominate reactivity patterns. For instance, electron-rich arenes in cross-couplings require milder conditions .

Eigenschaften

CAS-Nummer |

3133-07-1 |

|---|---|

Molekularformel |

C14H10O2 |

Molekulargewicht |

210.23 g/mol |

IUPAC-Name |

2-methoxyfluoren-9-one |

InChI |

InChI=1S/C14H10O2/c1-16-9-6-7-11-10-4-2-3-5-12(10)14(15)13(11)8-9/h2-8H,1H3 |

InChI-Schlüssel |

QNBZCSMULZKFNV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.